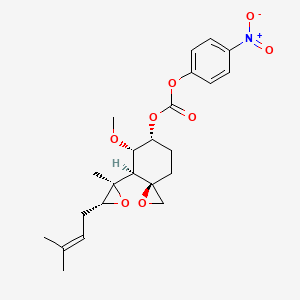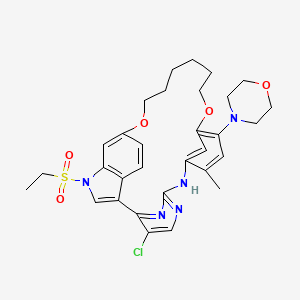![molecular formula C12H17N5O5 B10831557 2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B10831557.png)
2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methyl-8-methylguanosine, commonly referred to as m8Gm, is a modified nucleoside that has garnered significant attention in the field of nucleic acid research. This compound is particularly noted for its ability to stabilize Z-form RNA, a left-handed helical structure of RNA that is less common than the right-handed A-form RNA . The stabilization of Z-RNA by m8Gm is crucial for studying the structural and functional aspects of Z-RNA, which plays a role in various biological processes .
Preparation Methods
The synthesis of 2’-O-Methyl-8-methylguanosine involves several steps, starting from the methylation of guanosineThe reaction conditions typically involve the use of methylating agents and protective groups to ensure selective methylation . Industrial production methods for m8Gm are not extensively documented, but the laboratory synthesis provides a foundation for scaling up the production process .
Chemical Reactions Analysis
2’-O-Methyl-8-methylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert m8Gm into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the guanine base. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2’-O-Methyl-8-methylguanosine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2’-O-Methyl-8-methylguanosine exerts its effects involves the stabilization of Z-RNA. The methylation at the C8 position of guanine promotes the syn conformation of the nucleobase, which is favorable for the formation of Z-RNA . This stabilization allows for the study of Z-RNA structures and their interactions with proteins. The molecular targets include Z-RNA binding proteins, which play a role in various cellular processes .
Comparison with Similar Compounds
2’-O-Methyl-8-methylguanosine is unique in its ability to stabilize Z-RNA at low salt conditions, which is a significant advantage over other modified nucleosides . Similar compounds include:
2’-O-Methylguanosine: Lacks the C8 methyl group and does not stabilize Z-RNA as effectively.
8-Methylguanosine: Does not have the 2’-O-methyl group, resulting in different stabilization properties.
2’-O-Methyladenosine: Another modified nucleoside with different structural and functional properties.
Properties
Molecular Formula |
C12H17N5O5 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-4-14-6-9(15-12(13)16-10(6)20)17(4)11-8(21-2)7(19)5(3-18)22-11/h5,7-8,11,18-19H,3H2,1-2H3,(H3,13,15,16,20) |
InChI Key |
VKBDRYNPOJCCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3C(C(C(O3)CO)O)OC)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


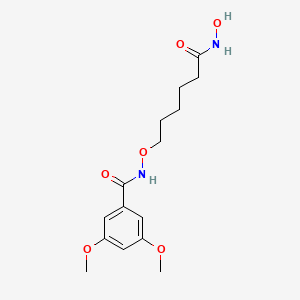
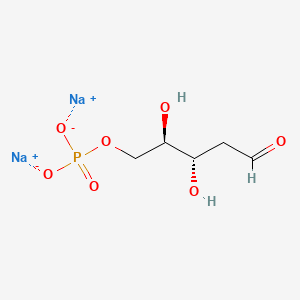
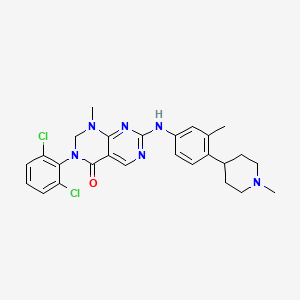
![4-[5-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine](/img/structure/B10831495.png)
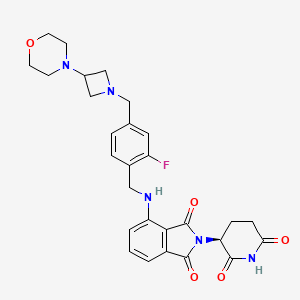
![2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10831505.png)
![2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide](/img/structure/B10831525.png)
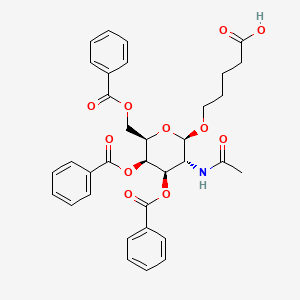
![2-(4-Methoxyphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10831548.png)
![sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B10831553.png)
